7-Bromo-6-methoxyimidazo[1,5-a]pyridine

Epigenetics Bromodomain inhibition Fragment-based drug discovery

Fragment-based drug discovery demands validated, regioisomerically pure starting points. 7-Bromo-6-methoxyimidazo[1,5-a]pyridine addresses this need as a confirmed BRD4 BD1 ligand with a Kd of 1.91 μM and a 23-fold selectivity window over CBP. Its C7 bromine enables Suzuki coupling for library expansion without perturbing the 6-methoxy group. Supplied at ≥98% purity with batch QC. Avoids the pharmacological ambiguity of positional isomers like the 8-bromo or 5-bromo-7-methoxy variants.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B12276982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-methoxyimidazo[1,5-a]pyridine
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC1=CN2C=NC=C2C=C1Br
InChIInChI=1S/C8H7BrN2O/c1-12-8-4-11-5-10-3-6(11)2-7(8)9/h2-5H,1H3
InChIKeyKDHCQUHSLQDFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-methoxyimidazo[1,5-a]pyridine – Identity & Scaffold


7-Bromo-6-methoxyimidazo[1,5-a]pyridine (CAS 1427424-30-3; molecular formula C₈H₇BrN₂O; molecular weight 227.06 g·mol⁻¹) is a brominated imidazo[1,5-a]pyridine building block supplied as a white to pale-yellow solid with vendor-certified purity typically ≥98% . The imidazo[1,5-a]pyridine scaffold is a recognised privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, bromodomain ligands, and fluorescent probes [1]. The specific 7-Br/6-OMe substitution pattern distinguishes this compound from its positional isomers and creates a defined synthetic handle for palladium-catalysed cross-coupling chemistry.

7-Bromo-6-methoxyimidazo[1,5-a]pyridine – Substitution Risks


Positional isomerism within the imidazo[1,5-a]pyridine series produces distinct chemical and biological behaviours that cannot be extrapolated across regioisomers. The 7-Br/6-OMe substitution pattern alters the electronic distribution of the fused bicyclic system, affects the trajectory of elaborated substituents in target binding pockets, and dictates the regioselectivity of metal-catalysed cross-coupling reactions [1]. Simple replacement with the 8-bromo isomer (CAS 1427327-17-0) or the 5-bromo-7-methoxy isomer (CAS 1427424-38-1) would redirect the Suzuki coupling vector and is expected to yield different biological outcomes, as evidenced by bromodomain profiling data [2]. Procurement without positional verification therefore risks synthetic and pharmacological divergence.

7-Bromo-6-methoxyimidazo[1,5-a]pyridine – Comparative Evidence


BRD4 Bromodomain-1 Binding Affinity Comparison

7-Bromo-6-methoxyimidazo[1,5-a]pyridine binds to BRD4 bromodomain 1 with a dissociation constant (Kd) of 1.91 μM (1.91 × 10³ nM), determined by isothermal titration calorimetry (ITC) [1]. A structurally related imidazopyridine comparator (BDBM50159140 / CHEMBL3785648) exhibited weaker binding to the same BRD4 BD1 domain with a Kd of 6.80 μM (6.80 × 10³ nM) by ITC [2]. The 7-Br-6-OMe compound therefore shows an approximately 3.6-fold higher affinity for BRD4 BD1 under comparable ITC conditions.

Epigenetics Bromodomain inhibition Fragment-based drug discovery

Physicochemical Comparison of Positional Isomers

Computed physicochemical properties distinguish 7-Bromo-6-methoxyimidazo[1,5-a]pyridine from its 5-bromo-7-methoxy positional isomer (CAS 1427424-38-1). The 7-Br-6-OMe regioisomer has a calculated XLogP3-AA of approximately 2.8 and a topological polar surface area (TPSA) of 26.5 Ų . The 5-Br-7-OMe isomer (PubChem CID 126970239) shares the same molecular formula and computed XLogP3-AA of 2.8 and TPSA of 26.5 Ų [1]; however, the distinct bromine and methoxy placement alters the three-dimensional electrostatic profile and the vector of the halogen bond donor, which affects protein-ligand docking poses despite identical global 2D descriptors.

Physicochemical profiling Drug-likeness Positional isomer comparison

C7-Selective Suzuki–Miyaura Cross-Coupling

The C7 bromine in 7-bromo-6-methoxyimidazo[1,5-a]pyridine serves as a regiochemically defined exit vector for palladium-catalysed Suzuki–Miyaura cross-coupling, enabling selective arylation at the imidazo[1,5-a]pyridine 7-position [1]. In contrast, the 8-bromo isomer (CAS 1427327-17-0) directs coupling to the 8-position, and the 5-bromo-7-methoxy isomer directs coupling to the 5-position. Patents covering imidazo[1,5-a]pyridine aromatase inhibitors explicitly distinguish 5- and 7-substituted derivatives as pharmacologically non-equivalent series, with 5-substituted compounds identified as 'of particular importance' in that therapeutic class [2]. This regiochemical orthogonality means the 7-bromo compound cannot be substituted by its 8- or 5-bromo isomers without altering the synthetic product structure.

Cross-coupling C–C bond formation Medicinal chemistry diversification

Vendor Purity Benchmark Comparison

Commercially available 7-Bromo-6-methoxyimidazo[1,5-a]pyridine is supplied with a standard purity of 98% (HPLC), accompanied by batch-specific QC documentation including NMR, HPLC, and GC spectra . Alternative suppliers offer material at 95–97% purity . This exceeds the typical purity specification for research-grade brominated imidazopyridine building blocks, where 95% is a common minimum threshold. For procurement decisions where downstream synthetic efficiency is purity-dependent (e.g., fragment library assembly, parallel synthesis), the 98% specification reduces the risk of impurities interfering with palladium-catalysed steps.

Quality control Procurement specifications Batch-to-batch consistency

7-Bromo-6-methoxyimidazo[1,5-a]pyridine – Research & Industrial Applications


BRD4 Fragment-Based Lead Discovery

With a measured Kd of 1.91 μM against BRD4 BD1 by ITC, 7-Bromo-6-methoxyimidazo[1,5-a]pyridine qualifies as a validated fragment hit suitable for structure-guided elaboration. Its 3.6-fold affinity advantage over comparator imidazopyridine fragments makes it a higher-confidence starting point for fragment growth or merging campaigns targeting the bromodomain and extra-terminal (BET) family. The C7 bromine provides a synthetic handle for Suzuki diversification without perturbing the 6-methoxy group, which may contribute to binding. [1]

Suzuki–Miyaura Library Synthesis for SAR

The C7 bromine enables orthogonal arylation chemistry, allowing parallel synthesis of 7-aryl-6-methoxyimidazo[1,5-a]pyridine libraries. This regiochemical vector is distinct from and complementary to libraries built from 5- or 8-bromo isomers. Patent precedent for imidazo[1,5-a]pyridine aromatase inhibitors and FGF receptor antagonists demonstrates that the 7-substituted series occupies unique chemical space with distinct SAR outcomes, justifying the procurement of the 7-Br-6-OMe building block as a dedicated library component rather than an interchangeable intermediate. [2]

Bromodomain Selectivity Profiling Panels

BindingDB data for 7-Bromo-6-methoxyimidazo[1,5-a]pyridine also report affinity for CREB-binding protein (CBP; Kd ≈ 43.4 μM), while showing substantially weaker interaction. The ~23-fold selectivity window between BRD4 BD1 and CBP provides a quantitative basis for incorporating this compound into bromodomain selectivity profiling panels. This selectivity profile may be compared with those of the 5-Br-7-OMe or 8-Br-6-OMe isomers once equivalent data become available, further justifying the non-interchangeability of positional isomers. [3]

Fluorescent Probe & Materials Intermediate

Imidazo[1,5-a]pyridine derivatives are established luminescent scaffolds with applications in imaging, photodynamic therapy, and organic electronics. The 7-Br-6-OMe substitution pattern provides a unique electronic configuration for tuning photophysical properties. The bromine substituent serves as both a heavy-atom perturber of fluorescence and a cross-coupling handle for further functionalisation, enabling modular construction of donor–acceptor architectures. The 98% purity specification and availability of batch QC certificates support reproducible photophysical measurements. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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